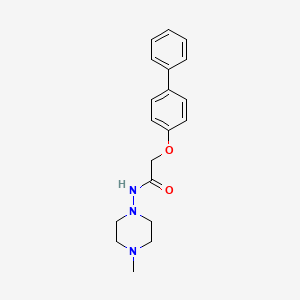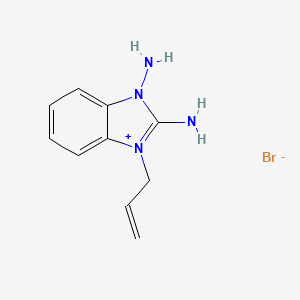![molecular formula C14H18ClNO3 B5396839 4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
4-[2-(4-chlorophenoxy)butanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known as 'CBM' and has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[2-(4-chlorophenoxy)butanoyl]morpholine is not fully understood. However, studies suggest that it may act through multiple pathways. It has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and antitumor properties. The compound has also been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-chlorophenoxy)butanoyl]morpholine has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. The compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of certain fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(4-chlorophenoxy)butanoyl]morpholine in lab experiments include its potential therapeutic applications and its ability to exhibit multiple biological activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-chlorophenoxy)butanoyl]morpholine. These include studying its potential as an anti-inflammatory and antitumor agent, investigating its mechanism of action, and exploring its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the potential toxicity of the compound and its suitability for clinical use.
Conclusion:
In conclusion, 4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on the compound that could lead to its potential use in clinical settings.
Synthesemethoden
The synthesis of 4-[2-(4-chlorophenoxy)butanoyl]morpholine involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with butyryl chloride to form 4-chlorophenyl butyrate. This intermediate product is then reacted with morpholine in the presence of a base to form 4-[2-(4-chlorophenoxy)butanoyl]morpholine. The final product is purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-chlorophenoxy)butanoyl]morpholine has been found to exhibit various biological activities, making it a potential candidate for therapeutic applications. It has been studied for its anti-inflammatory, antifungal, and antitumor properties. The compound has also been found to inhibit the growth of certain bacteria and viruses.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-13(14(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKKNHUVTXHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)
